molecular formula C26H44NNaO6S B162681 Sodium taurochenodeoxycholate CAS No. 6009-98-9

Sodium taurochenodeoxycholate

Cat. No.: B162681
CAS No.: 6009-98-9
M. Wt: 521.7 g/mol
InChI Key: IYPNVUSIMGAJFC-KOUIEAJESA-M
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Description

Tauroursodeoxycholic acid is a naturally occurring hydrophilic bile acid. It is the taurine conjugate of ursodeoxycholic acid, which is found in trace amounts in humans but in larger quantities in the bile of bears. Tauroursodeoxycholic acid has been used for centuries in traditional Chinese medicine and is known for its hepatoprotective and anti-apoptotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tauroursodeoxycholic acid is synthesized from ursodeoxycholic acid through a conjugation reaction with taurine. The reaction typically involves the activation of the carboxyl group of ursodeoxycholic acid, followed by the nucleophilic attack of taurine. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the conjugation .

Industrial Production Methods

Industrial production of tauroursodeoxycholic acid involves the extraction of ursodeoxycholic acid from animal bile, followed by its chemical conjugation with taurine. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tauroursodeoxycholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various bile acid derivatives with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

Tauroursodeoxycholic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tauroursodeoxycholic acid is unique due to its taurine conjugation, which enhances its hydrophilicity and cytoprotective effects. This makes it more effective in reducing endoplasmic reticulum stress and protecting cells from apoptosis compared to its parent compound, ursodeoxycholic acid .

Properties

Chenodeoxycholic acid is a primary bile acid in the liver that combines with taurine to form the bile acid taurochenodeoxycholic acid. In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt. Taurochenodeoxycholic acid is normally produced in the liver, and its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile. As a medication, taurochenodeoxycholic acid reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum. The mechanism of action of taurochenodeoxycholic acid in inflammation and cancer has yet to be determined.

CAS No.

6009-98-9

Molecular Formula

C26H44NNaO6S

Molecular Weight

521.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22+,24?,25+,26-;/m1./s1

InChI Key

IYPNVUSIMGAJFC-KOUIEAJESA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

physical_description

Solid

Pictograms

Irritant

Synonyms

NSC 681055; Taurochenodeoxycholate; TCDCA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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